molecular formula C19H21N5O2 B2509633 (3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-3-yl)methanone CAS No. 2034334-65-9

(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-3-yl)methanone

Cat. No.: B2509633
CAS No.: 2034334-65-9
M. Wt: 351.41
InChI Key: ZQUMARHXGHMZCO-UHFFFAOYSA-N
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Description

(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-3-yl)methanone is a useful research compound. Its molecular formula is C19H21N5O2 and its molecular weight is 351.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of related compounds involves complex reactions yielding products with significant potential for further chemical modifications and applications in catalysis. For instance, the reaction involving pyrrolidines and pyrazinones demonstrates intricate chemical processes leading to compounds with unique structural features and potential for further functionalization (Kobayashi et al., 2011).

Catalytic Applications

  • Certain compounds, like those derived from pyrazoles and pyrroles, have been evaluated for their catalytic activities, highlighting the role of these structures in facilitating chemical reactions. For example, metal complexes derived from pyrazole-containing ligands have shown catalytic promiscuity, suggesting potential applications in synthetic chemistry and industrial processes (Jana et al., 2019).

Biological Activity

  • The antimicrobial and anticancer activities of compounds incorporating pyrazole moieties indicate the potential for these structures in developing new therapeutic agents. Research on derivatives of nicotinic acid hydrazide and pyrazole-based compounds has revealed promising antimicrobial and anticancer properties, underscoring the importance of these chemical frameworks in medicinal chemistry (R.V.Sidhaye et al., 2011; Hafez et al., 2016).

Mechanism of Action

Properties

IUPAC Name

[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-(1H-indol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-23(2)17-10-20-11-18(22-17)26-13-7-8-24(12-13)19(25)15-9-21-16-6-4-3-5-14(15)16/h3-6,9-11,13,21H,7-8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUMARHXGHMZCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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